N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
Description
The compound N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide features a hybrid heterocyclic architecture. Its structure includes:
- A 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4.
- A methyl-dihydropyrimidinone moiety linked via an acetamide bridge.
The dimethylamino groups enhance solubility and electronic donation, while the dihydropyrimidinone may contribute to hydrogen bonding or π-stacking interactions. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O2/c1-10-6-13(25)23(9-17-10)8-12(24)16-7-11-18-14(21(2)3)20-15(19-11)22(4)5/h6,9H,7-8H2,1-5H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVERRXSCVMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6438-3570, also known as Tazemetostat or EPZ-6438, is the histone methyltransferase EZH2 . EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).
Mode of Action
F6438-3570 acts as a selective inhibitor of EZH2 . It competes with S-adenosyl-methionine (SAM), the methyl donor substrate of EZH2, thereby preventing the methylation of H3K27. This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of genes that were previously silenced by the PRC2 complex.
Biochemical Pathways
The inhibition of EZH2 by F6438-3570 affects the epigenetic regulation of gene expression . By preventing the trimethylation of H3K27, F6438-3570 disrupts the formation of repressive chromatin structures, leading to the re-expression of genes involved in cell differentiation and the suppression of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Derivatives
Triazine derivatives are common in agrochemicals and pharmaceuticals. Key comparisons include:
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine
- Key Features : Trichloromethyl substituents (electron-withdrawing) on the triazine core.
- Properties: Lower solubility due to hydrophobicity; higher reactivity (e.g., nucleophilic substitution) compared to the dimethylamino-substituted target compound.
Triazine Derivatives with Dimethylamino Groups
Pyrimidinone/Acetamide Hybrids
Compounds with pyrimidinone and acetamide motifs (e.g., ’s m, n, o) exhibit structural parallels but critical differences:
Research Findings and Data Table
Structural and Functional Insights
- Crystallography: The target compound’s structure, if resolved via SHELX methods, would share refinement protocols with other small molecules, though its dimethylamino groups may reduce crystallinity compared to halogenated analogs .
- Reactivity: The dimethylamino groups resist hydrolysis better than trichloromethyl substituents, enhancing stability under physiological conditions .
Comparative Data Table
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